4-(1,3-Benzoxazol-2-yl)-1-methylpyrrolidin-2-one
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Overview
Description
4-(1,3-Benzoxazol-2-yl)-1-methylpyrrolidin-2-one is an organic compound that features a benzoxazole ring fused to a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzoxazol-2-yl)-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Pyrrolidinone Moiety: The benzoxazole intermediate is then reacted with a suitable pyrrolidinone precursor. This step often involves nucleophilic substitution reactions where the benzoxazole acts as a nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it into a benzoxazoline structure.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions include various substituted benzoxazole and pyrrolidinone derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-Benzoxazol-2-yl)-1-methylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-(1,3-Benzoxazol-2-yl)-1-methylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring can interact with nucleophilic sites on proteins and enzymes, while the pyrrolidinone moiety can form hydrogen bonds and other interactions, stabilizing the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzoxazol-2-yl)-2-methylaniline
- 4-(1,3-Benzoxazol-2-yl)aniline
- N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]
Uniqueness
Compared to similar compounds, 4-(1,3-Benzoxazol-2-yl)-1-methylpyrrolidin-2-one is unique due to the presence of both the benzoxazole and pyrrolidinone rings. This dual-ring structure imparts distinct chemical properties, making it more versatile in various applications.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-14-7-8(6-11(14)15)12-13-9-4-2-3-5-10(9)16-12/h2-5,8H,6-7H2,1H3 |
InChI Key |
JSPSVNSKSZJIEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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